molecular formula C12H11N3O3S B090724 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid CAS No. 104-23-4

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

Cat. No. B090724
CAS RN: 104-23-4
M. Wt: 277.3 g/mol
InChI Key: PPVRMPPLECDING-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azo-benzoic acid derivatives, including compounds similar to 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid, involves a series of steps that are well-documented in the literature. The paper titled "The synthesis, characterization and structures of some 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid" provides insight into the synthesis of azo-benzoic acids. The precursors used in this study, 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes, are key intermediates in the synthesis process. The synthesis is characterized by spectroscopic techniques such as 1H and 13C NMR, UV–VIS, and IR, which are essential for confirming the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure and geometry of azo-benzoic acids are complex and can be analyzed using advanced computational methods. The same paper discusses the use of the B3LYP density functional theory method with a 6-31G(d) basis set to optimize the molecular structures and geometries of these compounds. This analysis is crucial for understanding the electronic and spatial configuration of the azo-benzoic acids, which in turn affects their reactivity and physical properties.

Chemical Reactions Analysis

Azo compounds are known for their ability to undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism. The study explores these reactions in different solvent systems and pH conditions, providing valuable information on the behavior of azo-benzoic acids in solution. The extent of these equilibria is influenced by factors such as solvent composition and the medium's pH, which are important considerations for practical applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azo-benzoic acids are closely related to their molecular structure and the types of chemical reactions they can undergo. The spectroscopic experiments conducted in the study help characterize the different species present in solution, which is indicative of the compounds' properties. The absorption spectra measured in pure organic solvents and mixed solvent systems reveal how the compounds interact with their environment, which is essential for understanding their potential uses.

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : A study by El-Gaby et al. (2018) details the synthesis of various compounds, including derivatives of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid. These compounds were evaluated for antimicrobial activity, highlighting their potential use in medicinal chemistry and pharmacology (El-Gaby et al., 2018).

  • Catalytic Applications : The research by Zhong et al. (2019) utilized 4-aminobenzenesulfonic acid in the preparation of hydrophobic acid-functionalized biochar. This material showed high activity and selectivity in alkylation reactions, suggesting its usefulness in chemical synthesis and the production of biofuels (Zhong et al., 2019).

  • Functionalization of Materials : A study by Lebègue et al. (2013) demonstrated the functionalization of activated carbon using derivatives of 4-aminobenzenesulfonic acid, enhancing its chemical properties. This work is significant for materials science, especially for applications in catalysis and environmental remediation (Lebègue et al., 2013).

  • Electrochemical Applications : In research by Smith et al. (2009), compounds derived from 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid were studied for their electrochemical properties, particularly in the context of dye compounds and their interactions with organic acids. This research is relevant for the development of electrochemical sensors and devices (Smith et al., 2009).

  • Biomedical Research : Bedair et al. (2022) synthesized azo derivatives of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid and investigated their properties as corrosion inhibitors and antibacterial agents. This research is pertinent to the fields of corrosion science and biomedical materials (Bedair et al., 2022).

  • Environmental Applications : Paszczynski et al. (1992) synthesized radiolabeled azo dyes and sulfanilic acid, including derivatives of 4-aminobenzenesulfonic acid, to study their biodegradability by different microorganisms. This research is important for understanding the environmental impact of azo dyes and developing bioremediation strategies (Paszczynski et al., 1992).

Safety And Hazards

The safety data sheet for “4-((4-Aminophenyl)diazenyl)benzenesulfonic acid” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if necessary .

properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18/h1-8H,13H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVRMPPLECDING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2491-71-6 (hydrochloride salt), 85187-24-2 (potassium salt)
Record name 4-(4-Aminophenylazo)benzenesulfonic acid
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DSSTOX Substance ID

DTXSID4041731
Record name C.I. Food Yellow 6
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Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

CAS RN

104-23-4
Record name 4-Aminoazobenzene-4′-sulfonic acid
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Record name 4-(4-Aminophenylazo)benzenesulfonic acid
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Record name C.I
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Record name Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Food Yellow 6
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Record name 4'-aminoazobenzene-4-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.898
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Record name 4-AMINOAZOBENZENE-4'-SULFONIC ACID
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Synthesis routes and methods

Procedure details

173 g of sulfanilic acid were diazotized in a conventional manner in 1000 ml of ice-water at pH 1.3 in the presence of 60 g of concentrated sulfuric acid using 69 g of sodium nitrite. The stirred suspension was rendered less acid with 100 g of sodium bicarbonate and admixed with 220 g of sodium anilinomethanesulfonate. The coupling was completed overnight. The pH of the mixture was 5.7. Then 100 g of amidosulfuric acid and 100 g of concentrated sulfuric acid diluted with a little ice were added, and the batch was heated to 95° C. and stirred at that temperature for 15 min. Thereafter the batch was cooled down to room temperature and the precipitate was filtered off with suction. After washing with 3000 ml of water, the filter cake was dried at 80° C. to leave 256 g of 4'-aminoazobenzene-4-sulfonic acid having a purity of 98.6%.
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
220 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Quantity
100 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
ice water
Quantity
1000 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Rück-Braun, S Dietrich, S Kempa, B Priewisch - thieme-connect.com
This section covers the synthesis of diaryldiazenes (R1= aryl; Section 31.25. 1) and alkyl (aryl) diazenes (R1= alkyl; Section 31.25. 2) represented by the general formulas shown in …
Number of citations: 0 www.thieme-connect.com
R Sami, A Elhakem, M Alharbi, N Benajiba, M Almatrafi… - Coatings, 2021 - mdpi.com
Agaricus Bisporus is an edible button mushroom that is highly perishable with an extremely short shelf-life at ambient temperature. This work aims to evaluate some antioxidant activities…
Number of citations: 28 www.mdpi.com
IM Kamal, NF Abdeltawab, YM Ragab, MA Farag… - Microorganisms, 2022 - mdpi.com
Azo dyes impact the environment and deserve attention due to their widespread use in textile and tanning industries and challenging degradation. The high temperature, pH, and …
Number of citations: 19 www.mdpi.com
RS Shertate, PR Thorat - World J Pharm Res, 2016 - wjpr.s3.ap-south-1.amazonaws.com
Reactive Red 81 was selected as model textile dye. The bacteriall strain Marinobacter santoriniensis DR-11 isolated from natural marine environment was screened for decolourization …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com

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